molecular formula SiCl4<br>Cl4Si B154696 Tetrachlorosilane CAS No. 10026-04-7

Tetrachlorosilane

Cat. No. B154696
CAS RN: 10026-04-7
M. Wt: 169.9 g/mol
InChI Key: FDNAPBUWERUEDA-UHFFFAOYSA-N
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Description

Tetrachlorosilane, also known as silicon tetrachloride, is a versatile reagent widely used in organic synthesis and industrial applications. It serves as an effective dehydrating agent, trans-silylating reagent, and a precursor for the in situ preparation of various stoichiometric reagents in synthetic chemistry .

Synthesis Analysis

The synthesis of tetrachlorosilane-based compounds can be achieved through various methods. For instance, the reaction of trichlorosilane with conjugated dienes or acetylene solutions in the presence of tetrabutylphosphonium chloride leads to the formation of silacyclopentenes or disilacyclohexadienes . Additionally, tetrachlorosilane can be reacted with carboxylic acids to yield corresponding acid chlorides or tetraacyloxysilanes, depending on the pKa values of the acids .

Molecular Structure Analysis

The molecular structure of tetrachlorosilane derivatives can be complex. For example, a heptacoordinate trichlorosilane with a tetradentate ligand exhibits a structure where three methoxy oxygen atoms are located opposite to the chlorine atoms, with an average Si···O interatomic distance shorter than the sum of van der Waals radii . The structure of a tetrachlorosilane derivative was also determined by X-ray crystallography, confirming the presence of a 1,4-disilacyclohexa-2,5-diene framework .

Chemical Reactions Analysis

Tetrachlorosilane undergoes various chemical reactions. It can be used in thionation reactions of aromatic aldehydes to yield thioaldehydes , and in the alkylation of chlorosilanes to produce polyfluoroalkylsilanes . Additionally, tetrachlorosilane reacts with tetrahydropyran in the presence of anhydrous zinc chloride, leading to the formation of dichloropentane and chlorine-substituted orthosilicic esters .

Physical and Chemical Properties Analysis

The physical properties of tetrachlorosilane derivatives have been studied, such as in the case of tetra(2-chloro)ethoxysilane, which was found to be monomeric in benzene solution . The reactivity of tetrachlorosilane with various substrates, such as carboxylic acids and tetrahydropyran, has been explored, demonstrating its versatility as a reagent .

Scientific Research Applications

Versatility in Organic Synthesis

Tetrachlorosilane (TCS) has gained attention as a versatile reagent in organic synthesis. It is effectively used as a dehydrating agent and a trans-silylating reagent. TCS is also utilized as a substrate for in situ preparation of other stoichiometric reagents in synthetic organic chemistry. Examples include its use in TCS-NaI (Iodotrichlorosilane, ITCS), TCS-NaN3 (azidochlorosilanes), and combinations with ZnCl2, Zn, KCN, Na2S. Its applications as a dehydrating agent and in "in situ" reagents like TCS-NaN3 are particularly noteworthy (Salama, Elmorsya, & Ismaila, 2008).

Synthesis from Abandoned Catalysts

Research has explored synthesizing tetrachlorosilane from spent silicon contact mass and chlorine gas using the fluidized bed technique. This method investigates reaction conditions, fluidized bed structures, and heat change modes. The focus is on producing tetrachlorosilane, a primary material in fumed silica production, which has extensive and optimistic applications (Yang Shi-cheng, 2010).

Nanoparticle Fabrication

Electroreduction of tetrachlorosilane has been used to fabricate silicon nanoparticles. These particles, typically 3 nm in size, consist of an amorphous phase and exhibit optical properties like absorption at 5.1 eV and visible photoluminescence around 2.74 eV at room temperature (Aihara et al., 2001).

Enhancement of Epoxy Coatings

Tetrachlorosilane (TCS) has been used to investigate the effect of SiO2-graphene oxide nanohybrids on epoxy coatings. The addition of these nanohybrids significantly improves the pull-off adhesion strength and water contact angle on coatings, enhancing the corrosion protection performance (Pourhashem, Vaezi, & Rashidi, 2017).

Development of Branched Polysilanes

TCS has been incorporated into soluble branched polysilanes, forming polymers with potential spiro and bicyclic units. These polymers display unique absorption and emission characteristics in the ultraviolet and visible spectrum, indicating the presence of silicon clusters and their easy oxidation (Matyjaszewski, Chruściel, Maxka, & Sasaki, 1995).

Synthesis of β-Chloroketones

TCS has been employed in the efficient hydrochlorination of α, β-unsaturated ketones to produce β-chloroketones. This synthesis leverages TCS's reactivity with various compounds, demonstrating its versatility in organic reactions (Salama & Elmorsy, 2011).

Safety And Hazards

Tetrachlorosilane may cause damage to organs through prolonged or repeated exposure. It is suspected of causing cancer. It may cause drowsiness or dizziness, respiratory irritation, and is harmful if inhaled. It causes serious eye irritation and severe skin burns and eye damage .

Future Directions

The predominant polycrystalline silicon technology is currently still the Siemens process including the conversion of technical grade silicon (synthesized by carbon-thermal reduction of quartzites) to trichlorosilane followed by rectification and hydrogen reduction . The cost of product silicon can be cut down by reducing the trichlorosilane synthesis costs through process and equipment improvement .

properties

IUPAC Name

tetrachlorosilane
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InChI

InChI=1S/Cl4Si/c1-5(2,3)4
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InChI Key

FDNAPBUWERUEDA-UHFFFAOYSA-N
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Canonical SMILES

[Si](Cl)(Cl)(Cl)Cl
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Molecular Formula

Cl4Si, SiCl4
Record name SILICON TETRACHLORIDE
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DSSTOX Substance ID

DTXSID0029711
Record name Silane, tetrachloro-
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Molecular Weight

169.9 g/mol
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Physical Description

Silicon tetrachloride is a colorless, fuming liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue in the presence of moisture. It is used in smoke screens, to make various silicon containing chemicals, and in chemical analysis., Colorless fuming liquid with a suffocating odor; [HSDB], COLOURLESS CLEAR FUMING LIQUID WITH PUNGENT ODOUR.
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Boiling Point

135.7 °F at 760 mmHg (USCG, 1999), 135.7 °F, 59 °C, 57 °C
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Solubility

Miscible with benzene, ether, chloroform, petroleum ether, Miscible in all proportions with carbon tetrachloride, tin tetrachloride, titanium chloride, sulfur mono- & dichlorides, Solubility in water: reaction
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Density

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.52 @ 0 °C/4 °C, Density: 1.90 @ -97 °C; Liq: 1.483 @ 20 °C; Decomp in alcohol, Relative density (water = 1): 1.48
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Vapor Density

7.59 g/l, Relative vapor density (air = 1): 5.9
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Vapor Pressure

236.0 [mmHg], 236 mm Hg @ 25 °C /Calculated from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 26
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Impurities

Grades: Technical; 99.5%; CP (99.8%); semiconductor, Low purity tetrachlorosilane used as a raw material in the production of fumed silica contains some trichlorosilane as well as methyltrichlorosilane.
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Product Name

Silicon tetrachloride

Color/Form

Colorless, clear, mobile, fuming liquid

CAS RN

10026-04-7
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Melting Point

-94 °F (USCG, 1999), -70 °C, -68 °C
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Synthesis routes and methods I

Procedure details

Thus, for example, in the reaction of allyl chloride with trichlorosilane, 25-30 mol. % of the allyl chloride entering into the reaction is converted by this side reaction into propylene, accompanied by the formation of equivalent quantities of silicon tetrachloride. The molar ratio of chloropropylsilane formed to silicon tetrachloride in the crude product is a measure of the selectivity of the reaction and typically attains values of between 2.33:1 (70% yield, based on allyl chloride) and 3:1 (75% yield). It is also known that the formation of propylene can be lessened by a special reaction procedure in pressurized apparatus. However, the result of this procedure is that the propylene obtained in the side reaction undergoes a further quantitative reaction with the hydrogen silane used, with the formation of propylsilanes. Even in the reactions carried out in the conventional manner under normal pressure, the propylene originating from the side reaction largely enters into a further side reaction with hydrogen silane to form the corresponding propylsilanes (cf. also DE 34 04 703 C) (see, for example, equation 3).
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Synthesis routes and methods II

Procedure details

An SiON passivation layer, e.g., 104 in FIGS. 1A and 1B, can be deposited in MOCVD mode using reactants SiCl4, NH3, N2O, or ozone appropriately diluted in a nitrogen carrier at approximately 650 C˜750 C. Such a layer could also be formed in ALD mode with cycles of SiCl4 at approximately 400 C˜450 C and NH3-N20-N2 or NH3-O3-N2 at approximately 650 C˜700 C while maintaining appropriate gas pressures of SiCl4, NH3, and N2O to achieve desired film composition at a slow deposition rate less than 0.1 nm/sec.
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Synthesis routes and methods III

Procedure details

70 ml/h of high-boiling residue from the silane synthesis having a boiling point of greater than 150° C. and 25 I/h of gaseous hydrogen chloride were fed concurrently at room temperature and ambient pressure into an electrically heated laboratory fluidized-bed reactor having a length of 500 mm and an internal diameter of 40 mm, filled with 266 g of silicon, d(0.5): 70-80 μm. The temperature was set to 600° C. The high-boiling residue comprised 75 % of disilanes, a mixture of tetrachlorodimethyldisilane, trichlorotrimethyldisilane, dichlorotetramethyldisilane and other silanes. A more precise assignment was difficult because of the large number of by-products. After 20 hours of operation, the experiment was stopped without deposits having been formed. About 100 g/h of silane mixture comprising, as main constituents, about 20 % of trichlorosilane and about 40% of silicon tetrachloride was formed. After separation of the trichlorosilane and silicon tetrachloride, a silane cleavage product having the composition set forth in Table 1 was obtained during the experiment.
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disilanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
20%

Citations

For This Compound
3,180
Citations
S Rossi, M Benaglia, A Genoni - Tetrahedron, 2014 - Elsevier
… Therefore, tetrachlorosilane is a readily available cheap chemical that exhibits favourable … More importantly tetrachlorosilane is a weak Lewis acid that has been successfully employed …
Number of citations: 36 www.sciencedirect.com
KN Marsh, TK Morris, GP Peterson… - Journal of Chemical & …, 2016 - ACS Publications
The method for the preparation of elemental silicon of sufficient purity for the fabrication of electronic devices is by first converting silicon oxide to silicon–hydrogen-chloride compounds, …
Number of citations: 3 pubs.acs.org
MG Voronkov, AV Vlasov, LI Belousova… - Russian journal of …, 2010 - Springer
Tetrachlorosilane reacted with carboxylic acids RCOOH (R = Me, Bu, t-Bu) to give the corresponding acid chlorides RCOCl in 75–95% yield. The reactions of SiCl 4 with trichloroacetic …
Number of citations: 10 link.springer.com
AD Beck, S Haufe, J Tillmann… - …, 2022 - Wiley Online Library
The strongly increasing demand for nano‐ and microelectronics calls for new and environmentally benign reaction pathways for the preparation of one of the most important substrates …
EW ABRAHAMSON, I JOFFE… - The Journal of Organic …, 1948 - ACS Publications
The purposes of this investigation were twofold. It was desired to determine the general physical properties of silicon polyethers of large organic radicals, and to prepare certain …
Number of citations: 23 pubs.acs.org
N Mayo, U Carmi, I Rosenthal, R Avni… - Journal of applied …, 1984 - pubs.aip.org
M~chanism and kinetics of tetrachlorosilane reactions in an argon-hydrogen microwave plasma Page 1 M~chanism and kinetics of tetrachlorosilane reactions in an argon-hydrogen …
Number of citations: 37 pubs.aip.org
WM Nelson, P Naidoo, D Ramjugernath - The Journal of Chemical …, 2015 - Elsevier
Isothermal (vapour + liquid) equilibrium data were obtained for potentially hazardous binary mixtures of (dichlorosilane + trichlorosilane), (dichlorosilane + tetrachlorosilane), and (…
Number of citations: 7 www.sciencedirect.com
C Buchta, DV Stucken, JT Vollmer… - Zeitschrift für …, 1994 - degruyter.com
Silicon containing molecules are becoming more and more important in modern chemistry, and their reactions such as pyrolysis of monosilane and oxidation reactions of silanes are of …
Number of citations: 8 www.degruyter.com
TA Salama, AAS El-Ahl, AGM Khalil, MM Girges… - Monatshefte für Chemie …, 2003 - Springer
Several new 1-aryl-, aralkyl-, and heteroaryl-5-(4-phenylbuta-1,3-dienyl)tetrazole derivatives and annulated tetrazole derivatives were efficiently and regiospecifically prepared in nearly …
Number of citations: 30 link.springer.com
K Matyjaszewski, J Chrusciel, J Maxka… - Journal of Inorganic and …, 1995 - Springer
… of tetrachlorosilane with di{ n-hexyl )dichlorosilane and n-hexyltrichlorosilane are shown in Table IV. The iunount of the tetrachlorosilane … of the incorporated tetrachlorosilane alTects …
Number of citations: 15 link.springer.com

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